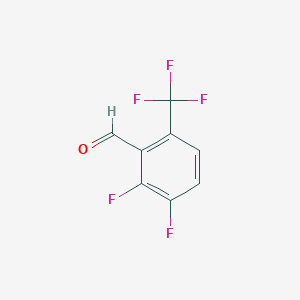

2,3-difluoro-6-(trifluoromethyl)benzaldehyde

Description

Properties

IUPAC Name |

2,3-difluoro-6-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHUUTUSTXSLEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451289 | |

| Record name | 2,3-Difluoro-6-trifluoromethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186517-43-1 | |

| Record name | 2,3-Difluoro-6-trifluoromethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-difluoro-6-(trifluoromethyl)benzaldehyde typically involves the fluorination of benzaldehyde derivatives. One common method includes the reaction of 2,3-difluorobenzaldehyde with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and high yield. The product is then purified through distillation and crystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,3-difluoro-6-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Formation of 2,3-difluoro-6-trifluoromethylbenzoic acid.

Reduction: Formation of 2,3-difluoro-6-trifluoromethylbenzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Antibacterial Agents

Research indicates that derivatives of 2,3-difluoro-6-(trifluoromethyl)benzaldehyde can serve as intermediates in the synthesis of antibacterial agents. For instance, compounds derived from this aldehyde have demonstrated efficacy against Gram-positive bacteria, including strains resistant to methicillin . The structure-activity relationship (SAR) studies highlight the importance of the trifluoromethyl group in enhancing biological activity.

Example Case Study:

A study published in a peer-reviewed journal evaluated several synthesized compounds based on this aldehyde for their antibacterial properties. The results indicated that certain derivatives exhibited significant activity against resistant bacterial strains, suggesting potential for development into new therapeutic agents .

Agrochemical Applications

Pesticide Development

The compound is also utilized in the synthesis of agrochemicals, particularly in the development of pesticides. Its fluorinated nature contributes to the effectiveness and stability of these compounds in agricultural settings. For example, this compound serves as a key intermediate in the synthesis of crop protection agents that target specific pests while minimizing environmental impact .

Example Case Study:

Research has shown that the incorporation of fluorinated moieties into pesticide structures can enhance their potency and selectivity. In one study, compounds synthesized from this compound demonstrated improved efficacy against common agricultural pests compared to non-fluorinated counterparts .

Material Science Applications

Fluoropolymer Synthesis

In material science, this compound is employed as a building block for functional fluoropolymers. These materials exhibit unique properties such as chemical resistance and thermal stability, making them suitable for various industrial applications.

Example Case Study:

A recent investigation focused on developing new fluoropolymer materials using this aldehyde as a precursor. The resulting polymers showed enhanced performance characteristics compared to traditional materials, indicating promising applications in coatings and sealants where durability is critical .

Environmental Considerations

While the applications of this compound are promising, it is essential to consider its environmental impact. Studies have indicated that some fluorinated compounds can persist in the environment and may pose ecological risks. Therefore, ongoing research is necessary to assess the long-term effects of these compounds and develop safer alternatives where possible .

Mechanism of Action

The mechanism of action of 2,3-difluoro-6-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and allows it to participate in a wide range of chemical reactions. The compound can form strong hydrogen bonds and interact with enzyme active sites, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares 2,3-difluoro-6-(trifluoromethyl)benzaldehyde with four related benzaldehyde derivatives:

Key Observations:

Electron-Withdrawing Effects :

- The trifluoromethyl (-CF₃) group in the target compound and 2-nitro-4-(trifluoromethyl)benzaldehyde significantly increases electrophilicity at the aldehyde group, facilitating nucleophilic additions (e.g., in hemiaminal formation ). In contrast, 6-ethoxy-2,3-difluorobenzaldehyde contains an electron-donating ethoxy (-OEt) group, reducing reactivity .

- 2,3,6-Trifluorobenzaldehyde lacks the -CF₃ group but has three fluorines, resulting in moderate electron withdrawal .

Steric Effects :

- The bulky -CF₃ group at the 6-position in the target compound may introduce steric hindrance compared to smaller substituents like fluorine or ethoxy.

Biological Activity

2,3-Difluoro-6-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The incorporation of fluorine atoms into organic compounds often enhances their lipophilicity and metabolic stability, which can lead to improved biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological potential and underlying mechanisms.

- Chemical Formula : C₈H₃F₅O

- Molecular Weight : 210.1 g/mol

- CAS Number : 186517-43-1

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential as an antifungal agent and its influence on other biological systems.

The introduction of fluorine atoms into organic molecules can alter their interaction with biological targets. Fluorinated compounds often exhibit enhanced binding affinity due to increased hydrophobic interactions and altered electronic properties. The trifluoromethyl group in particular has been associated with increased bioactivity through modulation of receptor interactions and enzyme inhibition .

Case Studies and Research Findings

-

Antifungal Efficacy :

- A study published in the Chemical and Pharmaceutical Bulletin highlighted the synthesis of difluoro-substituted benzaldehydes and their evaluation against fungal pathogens. While direct data on this compound was not provided, the findings suggest a promising avenue for further exploration of its antifungal properties .

-

Fluorinated Drug Development :

- The role of fluorinated compounds in drug development has been extensively documented. A review highlighted that drugs containing trifluoromethyl groups often show improved pharmacokinetics and potency against specific targets, including enzymes involved in metabolic pathways . This may imply similar advantages for this compound in therapeutic applications.

Data Table: Comparison of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,3-difluoro-6-(trifluoromethyl)benzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, tetrachloromonospirocyclotriphosphazenes (precursors) react with fluorinated amines in tetrahydrofuran (THF) under inert conditions, with triethylamine (Et₃N) as a base. Reaction optimization involves monitoring via thin-layer chromatography (TLC) and adjusting reaction time (e.g., 3 days at room temperature). Purification employs column chromatography or recrystallization to isolate high-purity products .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation. High-Performance Liquid Chromatography (HPLC) quantifies purity, while X-ray crystallography (as described in supplementary methods of phosphazene syntheses) resolves stereochemical details. Mass spectrometry (MS) and Fourier-Transform Infrared (FTIR) spectroscopy further validate molecular weight and functional groups .

Q. What are the recommended storage conditions to ensure the stability of this benzaldehyde derivative?

- Methodological Answer : The compound should be stored in airtight, light-resistant containers under inert gas (e.g., argon) at 0–6°C to prevent oxidation or hydrolysis of the aldehyde group. Regular stability testing via HPLC is recommended to detect degradation products .

Q. What are the common impurities encountered during synthesis, and how are they identified and removed?

- Methodological Answer : Byproducts like triethylammonium chloride salts (from Et₃N) or incomplete fluorination intermediates are common. These are removed via filtration (for salts) or gradient column chromatography. Impurity profiling combines TLC, GC-MS, and HPLC to identify and quantify contaminants .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations model the electron-deficient aromatic ring’s reactivity, focusing on the directing effects of fluorine and trifluoromethyl groups. Software like Gaussian or ORCA evaluates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Experimental validation via kinetic studies (e.g., monitoring substituent effects on reaction rates) refines computational models .

Q. What strategies are employed to resolve contradictions in reaction yields reported in different synthesis protocols?

- Methodological Answer : Systematic DOE (Design of Experiments) evaluates variables like solvent polarity (THF vs. DMF), temperature, and catalyst loading. For example, extended reaction times (e.g., 72 hours vs. shorter periods) may improve yields by ensuring complete substitution. Cross-referencing with X-ray crystallography data ensures structural fidelity despite yield discrepancies .

Q. How does the electron-withdrawing effect of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The trifluoromethyl and fluorine groups deactivate the aromatic ring, reducing electrophilicity but enhancing stability toward oxidation. In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) are paired with bulky ligands to overcome steric hindrance. Kinetic isotope effects and Hammett plots quantify substituent impacts on reaction rates .

Q. In medicinal chemistry, how is this compound utilized as a building block for fluorinated drug candidates?

- Methodological Answer : The aldehyde group serves as a reactive handle for condensation reactions (e.g., formation of imidazolidines or Schiff bases). Fluorine atoms enhance metabolic stability and bioavailability in drug candidates. For example, it is used to synthesize cytotoxic agents via Wittig reactions or as a precursor in protease inhibitor development .

Data Contradiction Analysis

- Example : Discrepancies in reaction yields (e.g., 60% vs. 85%) may arise from differences in catalyst systems (Pd-based vs. Cu-mediated). Researchers should compare activation energies (via Arrhenius plots) and solvent effects (polar aprotic vs. ethereal solvents) to identify optimal conditions. Cross-validation with computational models (DFT) and advanced analytics (X-ray) resolves mechanistic ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.